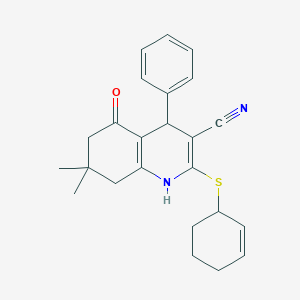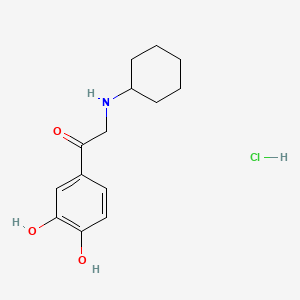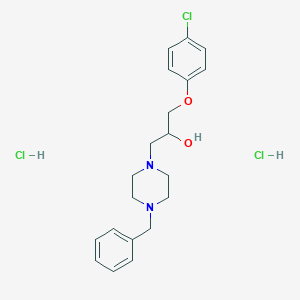![molecular formula C19H18BrNO2 B5200947 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline](/img/structure/B5200947.png)
8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline, also known as BDQ, is a novel antitubercular drug that has been developed to combat the growing problem of drug-resistant tuberculosis. BDQ is a potent inhibitor of the mycobacterial ATP synthase, which is essential for the survival of the tuberculosis bacterium.
Mécanisme D'action
8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline inhibits the mycobacterial ATP synthase by binding to the c-ring of the F1Fo-ATP synthase complex. This prevents the synthesis of ATP, which is essential for the survival of the tuberculosis bacterium. 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline has a unique mechanism of action compared to other antitubercular drugs, which target cell wall synthesis, DNA synthesis, and protein synthesis.
Biochemical and Physiological Effects:
8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline has been shown to have minimal toxicity in animal models and human clinical trials. 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline is metabolized by the liver and excreted in the urine. 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline has been shown to have a long half-life, which allows for once-daily dosing.
Avantages Et Limitations Des Expériences En Laboratoire
8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline has several advantages for use in lab experiments. It is highly effective against drug-resistant strains of tuberculosis, and it has a unique mechanism of action compared to other antitubercular drugs. However, 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline is expensive to synthesize and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline. One area of research is the development of new formulations of 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline that can be administered orally. Another area of research is the optimization of the dosing regimen for 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline to maximize its efficacy and minimize its toxicity. Additionally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline in different populations, including children and pregnant women. Finally, there is a need for further studies on the mechanism of action of 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline and its potential use in combination therapy with other antitubercular drugs.
Méthodes De Synthèse
The synthesis of 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline involves a series of chemical reactions starting from 2,4-dimethylphenol. The first step involves the conversion of 2,4-dimethylphenol to 2-bromo-4,6-dimethylphenol using bromine. The second step involves the conversion of 2-bromo-4,6-dimethylphenol to 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline using quinoline and 2-(2-bromo-4,6-dimethylphenoxy)ethyl bromide. The final step involves the purification of 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline using column chromatography.
Applications De Recherche Scientifique
8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline has been extensively studied for its potential use as a treatment for drug-resistant tuberculosis. In vitro studies have shown that 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline is highly effective against drug-resistant strains of tuberculosis, including multidrug-resistant and extensively drug-resistant strains. In vivo studies have also shown that 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline is effective in treating tuberculosis in animal models.
Propriétés
IUPAC Name |
8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO2/c1-13-11-14(2)19(16(20)12-13)23-10-9-22-17-7-3-5-15-6-4-8-21-18(15)17/h3-8,11-12H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBENJXHJJPVJBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCOC2=CC=CC3=C2N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methoxyphenyl)sulfonyl]-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B5200865.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B5200883.png)

![N-[4-(1H-benzimidazol-1-yl)-4-oxobutyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B5200909.png)
![N-{2-[(4-hydroxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}propanamide hydrobromide](/img/structure/B5200913.png)


![1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene](/img/structure/B5200932.png)
![17-[2-(1-naphthylamino)ethyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5200935.png)
![1-(4-chlorophenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5200940.png)

![ethyl 1-{3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]-2-quinoxalinyl}-4-piperidinecarboxylate](/img/structure/B5200957.png)
![2-chloro-N-(1-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5200962.png)